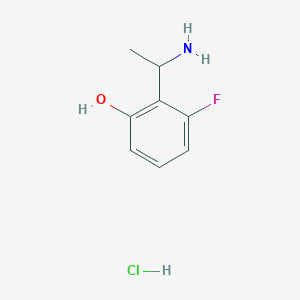

2-(1-Aminoethyl)-3-fluorophenol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

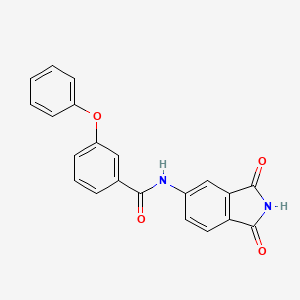

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of α-chiral primary amines, which are valuable building blocks for numerous amine-containing pharmaceuticals and natural compounds, has been achieved through various catalytic methods .Molecular Structure Analysis

The molecular structure of a compound like “2-(1-Aminoethyl)-3-fluorophenol;hydrochloride” would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze molecular structures .Chemical Reactions Analysis

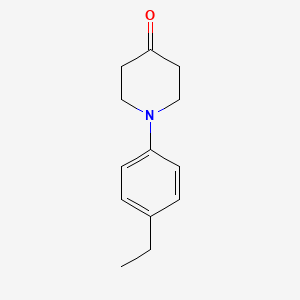

The chemical reactions involving a specific compound depend on its functional groups and conditions. For instance, a compound with an amino group might undergo reactions like acylation, alkylation, or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure and can be determined through various experimental techniques .Applications De Recherche Scientifique

Intermolecular Interactions and Synthesis

Research has explored the synthesis and characterization of biologically active derivatives, highlighting the compound's role in forming intermolecular interactions critical for developing new materials and drugs. For instance, studies on 1,2,4-triazole derivatives, including a fluoro derivative, emphasize the importance of C–H⋯π, π⋯π, and lp⋯π interactions, which are crucial for the stability and biological activity of these compounds (R. Shukla et al., 2014). Similarly, the synthesis of fluorophenothiazines via Smiles rearrangement has been reported, indicating the potential for creating novel compounds with enhanced pharmacological activities (M. Y. Hamadi et al., 1998).

Molecular Release Mechanisms in Drug Delivery

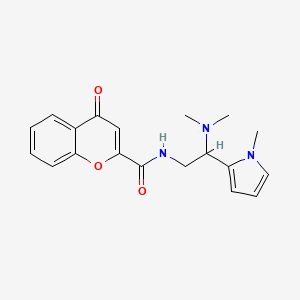

The trimethyl lock mechanism, involving o-hydroxydihydrocinnamic acid derivatives, showcases the compound's application in drug delivery systems. This mechanism enables the controlled release of drugs, peptides, or nucleic acids by exploiting steric interactions for lactonization, demonstrating the compound's utility in designing sophisticated drug delivery modalities (Michael N. Levine et al., 2012).

Development of Novel Fluorescence Probes

The compound's derivatives have been used to develop novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems, offering tools for investigating the roles of ROS in various physiological and pathological processes (Ken-ichi Setsukinai et al., 2003).

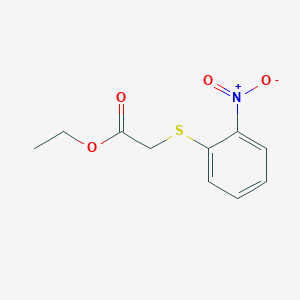

Synthesis of Antibacterial Agents

Research into synthesizing new biologically active molecules incorporating fluorophenyl groups, such as in the creation of novel thiadiazolotriazinones, underscores the compound's relevance in developing new antibacterial agents. These studies demonstrate the compound's pharmacophoric potential in contributing to the synthesis of compounds with significant antibacterial activities (B. S. Holla et al., 2003).

Anaerobic Transformation in Environmental Biotechnology

Investigations into the anaerobic transformation of phenolic compounds to benzoates have revealed the compound's utility in environmental biotechnology, particularly in understanding the biochemical pathways for pollutant degradation in anaerobic environments. This research helps in developing strategies for bioremediation and pollution control (B. Genthner et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

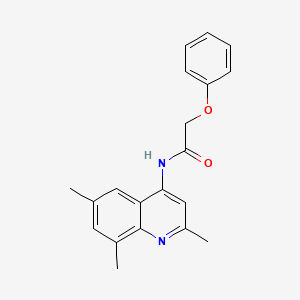

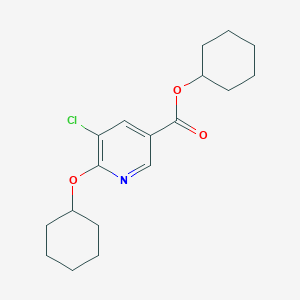

The future directions in the study of a specific compound or class of compounds often involve improving their synthesis, understanding their properties better, and exploring new applications. For instance, there is ongoing research into developing more efficient and environmentally friendly synthetic routes for quinoline derivatives .

Propriétés

IUPAC Name |

2-(1-aminoethyl)-3-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)8-6(9)3-2-4-7(8)11;/h2-5,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRHBZSDEDNPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminoethyl)-3-fluorophenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)

![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)

![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)

![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)

![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)